Aclidinium bromide is a novel, long-acting muscarinic antagonist currently under investigation for various applications in scientific research. [ [] ] It exhibits kinetic selectivity for the muscarinic M3 receptor, making it a valuable tool for studying the role of this receptor in different biological processes. [ [] ] Notably, Aclidinium bromide undergoes rapid hydrolysis in human plasma, resulting in inactive metabolites. [ [] ] This characteristic makes it a promising candidate for further investigation in various research contexts.
Aclidinium bromide is classified as a quaternary ammonium salt and an organic bromide salt. Its chemical formula is , and it is recognized for its role as a muscarinic antagonist and bronchodilator agent. The compound was approved by the United States Food and Drug Administration in July 2012 for the management of stable COPD .
The synthesis of aclidinium bromide has evolved to improve yield and efficiency. Recent methods include:
Aclidinium bromide features a complex molecular structure characterized by multiple functional groups:
Aclidinium bromide participates in several chemical reactions relevant to its synthesis and stability:
Aclidinium bromide exerts its therapeutic effects primarily through antagonism of muscarinic receptors in the airway smooth muscle:
Aclidinium bromide exhibits distinct physical and chemical properties:
Aclidinium bromide's primary application lies in the management of COPD:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6